3,4,5-TRIETHOXY-N~1~-(3-ISOXAZOLYL)BENZAMIDE
Overview
Description
3,4,5-TRIETHOXY-N~1~-(3-ISOXAZOLYL)BENZAMIDE is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIETHOXY-N~1~-(3-ISOXAZOLYL)BENZAMIDE typically involves the reaction of 3,4,5-triethoxybenzoic acid with isoxazole derivatives under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIETHOXY-N~1~-(3-ISOXAZOLYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Various nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3,4,5-TRIETHOXY-N~1~-(3-ISOXAZOLYL)BENZAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3,4,5-TRIETHOXY-N~1~-(3-ISOXAZOLYL)BENZAMIDE involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-TRIMETHOXY-N-(1,3-THIAZOL-2-YL)BENZAMIDE
- 3,4,5-TRIETHOXY-N-(5-METHYL-3-ISOXAZOLYL)BENZAMIDE
- 3,4,5-TRIETHOXY-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)BENZAMIDE
Uniqueness
3,4,5-TRIETHOXY-N~1~-(3-ISOXAZOLYL)BENZAMIDE is unique due to its specific substitution pattern on the benzamide and isoxazole rings. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
3,4,5-triethoxy-N-(1,2-oxazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-4-20-12-9-11(16(19)17-14-7-8-23-18-14)10-13(21-5-2)15(12)22-6-3/h7-10H,4-6H2,1-3H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIIYRSBESXUGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NOC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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